2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate
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Overview
Description
2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate is an organic compound with the molecular formula C18H24O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate typically involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various phenoxyethyl derivatives .
Scientific Research Applications
2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,7-dimethylocta-2,6-dienoate: Similar in structure but with an ethyl group instead of a phenoxyethyl group.
Phenol, 2-(3,7-dimethylocta-2,6-dienyl)-: Contains a phenol group attached to a dimethylocta-dienyl structure.
Uniqueness
2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate is unique due to its phenoxyethyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
60359-30-0 |
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Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-phenoxyethyl 3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C18H24O3/c1-15(2)8-7-9-16(3)14-18(19)21-13-12-20-17-10-5-4-6-11-17/h4-6,8,10-11,14H,7,9,12-13H2,1-3H3 |
InChI Key |
NZBMQBPIAYUDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(=O)OCCOC1=CC=CC=C1)C)C |
Origin of Product |
United States |
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